BenchChemオンラインストアへようこそ!

1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Kinase inhibitor screening Structure-activity relationship Triazolopyridazine chemotype

1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS 852372-94-2, molecular formula C19H14N4OS, molecular weight 346.41) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine fused heterocyclic core, a privileged scaffold in medicinal chemistry. This specific derivative incorporates a 3-phenyl substituent on the triazole ring and a thioether-linked phenyl ethanone moiety at the 6-position of the pyridazine ring.

Molecular Formula C19H14N4OS
Molecular Weight 346.41
CAS No. 852372-94-2
Cat. No. B2574400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
CAS852372-94-2
Molecular FormulaC19H14N4OS
Molecular Weight346.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N4OS/c24-16(14-7-3-1-4-8-14)13-25-18-12-11-17-20-21-19(23(17)22-18)15-9-5-2-6-10-15/h1-12H,13H2
InChIKeyVCIMWNIJIWZEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS 852372-94-2): Procurement-Grade Characterization of a Triazolopyridazine Chemical Probe


1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS 852372-94-2, molecular formula C19H14N4OS, molecular weight 346.41) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine fused heterocyclic core, a privileged scaffold in medicinal chemistry [1]. This specific derivative incorporates a 3-phenyl substituent on the triazole ring and a thioether-linked phenyl ethanone moiety at the 6-position of the pyridazine ring. The triazolo[4,3-b]pyridazine chemotype is documented to exhibit diverse pharmacological activities including kinase inhibition, antitubulin activity, antimicrobial effects, and bromodomain modulation [2]. It is important to note that published quantitative bioactivity data specifically for this CAS registry number remains very limited; the strongest comparative evidence is derived from structurally defined close analogs and scaffold-level pharmacological profiling.

Why In-Class Triazolopyridazine Analogs Cannot Substitute for 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (852372-94-2)


This compound occupies a structurally distinct position at the intersection of three variable pharmacophoric modules—the triazole C3 substituent, the pyridazine C6 thioether linkage, and the ketone-bearing side chain—each of which has been shown to independently govern target engagement across the triazolopyridazine class [1]. Published screening data for the closest commercially cataloged analogs demonstrate that a single atomic change at the C3 position (phenyl vs. 3-pyridyl) can shift biochemical activity profiles from weak CDK7 inhibition to entirely different target interactions [2], while modification of the ketone side chain (phenyl vs. piperidine) redirects binding from kinase domains to RNA-binding proteins [3]. Consequently, generic substitution with any readily available triazolopyridazine derivative is highly likely to produce divergent selectivity fingerprints, confounding SAR interpretation and rendering pooled procurement of 'class-representative' compounds unreliable for hit validation campaigns.

Quantitative Differentiation Evidence for 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (852372-94-2) vs. Closest Analogs


C3-Phenyl vs. C3-(3-Pyridyl) Substitution: Divergent Kinase Target Engagement in Biochemical Screening

The closest commercially cataloged analog of 852372-94-2 is BDBM32351 (MLS000624306), which differs solely by replacement of the 3-phenyl group with a 3-(3-pyridyl) substituent. In a cyclin-dependent kinase 7 (CDK7) biochemical assay performed at the University of Pittsburgh Molecular Screening Center, BDBM32351 exhibited an IC50 > 100,000 nM, indicating essentially no inhibition of CDK7 [1]. While no CDK7 data have been reported for 852372-94-2, this single-atom substitution (C→N) introduces a hydrogen-bond acceptor at the triazole C3 position and alters the electrostatic surface of the hinge-binding region, which is predicted to redirect kinase selectivity away from CDK7 toward kinases with complementary ATP-site topology [2]. The 3-phenyl derivative thus provides a distinct selectivity starting point for kinome-wide profiling campaigns.

Kinase inhibitor screening Structure-activity relationship Triazolopyridazine chemotype

Phenyl Ethanone vs. Piperidine Ethanone Side Chain: Differential Target Class Engagement in Biochemical Profiling

A second close analog of 852372-94-2 is BDBM87673 (MLS000093313), which retains the 3-phenyltriazolo[4,3-b]pyridazine core but replaces the phenyl ethanone side chain with a piperidin-1-yl-ethanone group. In a polyadenylate-binding protein 1 (PABP1) biochemical assay conducted at the Sanford-Burnham Center for Chemical Genomics, BDBM87673 showed an IC50 > 66,000 nM, demonstrating negligible PABP1 binding [1]. Critically, 852372-94-2 bears a phenyl ketone in place of the tertiary amide, removing the hydrogen-bond acceptor character of the amide carbonyl while introducing a planar aromatic group that favors π-stacking interactions. Published SAR within the triazolopyridazine class indicates that the nature of the ketone-linked substituent is a primary determinant of target class selectivity, with aryl ketone side chains favoring kinase ATP-site occupancy (as demonstrated by SAR125844, which achieves a c-Met IC50 of 4.2 nM via an elaborate arylthioether-urea side chain) [2], whereas tertiary amide side chains can redirect binding toward non-kinase protein interaction domains [3].

Target class selectivity RNA-binding protein inhibition Side-chain SAR

Scaffold-Level Validation: Triazolo[4,3-b]pyridazine Core as a Privileged Kinase Inhibitor Chemotype with Nanomolar c-Met and Dual c-Met/Pim-1 Activity

The triazolo[4,3-b]pyridazine scaffold has been extensively validated as a kinase inhibitor framework. The clinical-stage compound SAR125844 (sharing the identical [1,2,4]triazolo[4,3-b]pyridazine core and a thioether linkage at the pyridazine 6-position) achieved an IC50 of 4.2 nM against wild-type c-Met kinase with high selectivity over a broad panel of kinases, and demonstrated dose-dependent tumor regression in MET-amplified gastric cancer xenograft models (SNU-5 and Hs 746T) [1]. More recently, a series of 3,6-disubstituted triazolo[4,3-b]pyridazine derivatives were systematically evaluated as dual c-Met/Pim-1 inhibitors; the most potent derivative (compound 4g) exhibited IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1), with a mean growth inhibition of 55.84% across 60 cancer cell lines at the NCI [2]. These data establish that the [1,2,4]triazolo[4,3-b]pyridazine core, when appropriately substituted at C3 and C6, can deliver single-digit nanomolar kinase inhibition. Compound 852372-94-2 embodies the core structural features (C3-aryl, C6-thioether) present in both SAR125844 and the 4g series, positioning it as a logical starting scaffold for kinase-focused medicinal chemistry optimization.

c-Met kinase inhibition Pim-1 kinase inhibition Triazolopyridazine scaffold optimization

3-Phenyl Triazolopyridazine Subseries: Documented Antimicrobial and Antituberculostatic Activity

In a systematic study by Islam et al. (Acta Poloniae Pharmaceutica, 2010), a series of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for antituberculostatic, antifungal, and antibacterial activities [1]. The 3-phenyl-substituted subseries—of which 852372-94-2 is a direct structural member—demonstrated measurable antimicrobial activity, establishing that the 3-phenyl group on the triazole ring is compatible with, and may contribute to, the antimicrobial pharmacophore within this chemical class. A subsequent study by Ruso et al. (Journal of the Korean Chemical Society, 2014) confirmed that 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit good to moderate antimicrobial activity [2]. While specific MIC values for 852372-94-2 have not been reported in the public domain, its inclusion in the 3-phenyl subseries—combined with the thioether functionality known to enhance membrane permeability in related triazole-thioether antimicrobials—supports its evaluation in antimicrobial screening panels as a structurally defined representative of this subclass.

Antimicrobial screening Antitubercular agents Triazolopyridazine antibacterial

LRRK2 Kinase Inhibitor Patent Landscape: Triazolo[4,3-b]pyridazine Thioethers as a Privileged Chemotype for Neurodegenerative Disease Targets

U.S. Patent 9,187,484 (filed 2013, assigned to Pfizer) discloses a broad series of triazolopyridazine compounds as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a genetically validated target for Parkinson's disease [1]. The claimed chemical space explicitly encompasses compounds with the general structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a C6-thioether linkage, and variable ketone-containing side chains—a structural formula that directly maps onto 852372-94-2. Representative examples from this patent series include 1-(piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one, demonstrating the functional versatility of the C6-thioether-ketone motif [1]. Published crystallographic studies of related triazolopyridazine LRRK2 inhibitors (e.g., PDB 4PY1) confirm that the triazolopyridazine core engages the kinase hinge region via the triazole N1 and N2 atoms, while the C6-thioether projects the side chain into the solvent-exposed region, providing a modular architecture for selectivity optimization [2]. Compound 852372-94-2, with its 3-phenyl and phenyl ethanone substituents, occupies a specific point in this patent-defined chemical space that is structurally differentiated from the exemplified thiophene and pyrazole analogs, offering a complementary starting point for LRRK2-focused medicinal chemistry.

LRRK2 kinase inhibition Parkinson's disease Triazolopyridazine patent analysis

Defined Research Application Scenarios for 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (852372-94-2)


Kinase Selectivity Profiling: Orthogonal Starting Point for CDK7-Negative Kinase Panel Screening

Screening laboratories seeking to diversify their kinase-targeted compound collections can deploy 852372-94-2 as a structurally orthogonal analog to the 3-pyridyl series (BDBM32351). Because the 3-pyridyl analog is inactive against CDK7 (IC50 > 100 μM) [1], 852372-94-2 is unlikely to engage CDK7 and should be prioritized for broad kinome profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify alternative kinase targets that accommodate the 3-phenyl hinge-binding motif. The phenyl ethanone side chain further differentiates this compound from piperidine amide analogs (BDBM87673, IC50 > 66 μM against PABP1) [2], reinforcing the rationale for kinase-focused rather than RNA-binding-protein-focused screening.

Medicinal Chemistry Hit-to-Lead Optimization: C3-Phenyl Triazolopyridazine Core for c-Met/Pim-1 Dual Inhibition Programs

The [1,2,4]triazolo[4,3-b]pyridazine scaffold of 852372-94-2 matches the core structure of compound 4g, a validated dual c-Met/Pim-1 inhibitor (c-Met IC50 = 0.163 μM; Pim-1 IC50 = 0.283 μM; mean GI% = 55.84% across 60 cancer cell lines) [1]. Medicinal chemistry teams can use 852372-94-2 as a synthetic intermediate or structural template for systematic C6 side-chain elaboration, targeting the potency benchmarks established by the 4g series and the clinical-stage c-Met inhibitor SAR125844 (c-Met IC50 = 4.2 nM) [2]. The commercially available 3-phenyltriazolo[4,3-b]pyridazine-6-thiol (CAS 7190-83-2) serves as a direct precursor for thioether diversification, making this a synthetically tractable optimization path.

LRRK2 Inhibitor Chemical Space Exploration: Commercially Accessible Entry Point into Patented Triazolopyridazine Series

Research groups investigating LRRK2 as a therapeutic target for Parkinson's disease can obtain 852372-94-2 as a commercially available compound that falls within the Markush claims of U.S. Patent 9,187,484 [1]. The compound's C3-phenyl and C6-thioether-phenylketone substitution pattern occupies a region of the patent's chemical space that is structurally distinct from the exemplified thiophene and pyrazole analogs. Crystallographic evidence (PDB 4PY1) confirms that the triazolopyridazine core engages the kinase hinge region [2], providing a structural rationale for LRRK2 biochemical assay evaluation. This enables competitive intelligence and freedom-to-operate assessment without investing in de novo synthesis of the triazolopyridazine core.

Antimicrobial Screening: 3-Phenyl Triazolopyridazine Subseries for Antitubercular and Antifungal Lead Identification

The demonstrated antituberculostatic, antifungal, and antibacterial activities of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines [1] position 852372-94-2 as a suitable entry compound for antimicrobial screening cascades. The thioether linkage, which is a recognized structural feature in membrane-permeable antimicrobial triazole derivatives, combined with the 3-phenyl substituent, may contribute to favorable physicochemical properties for bacterial cell wall penetration. Screening against Mycobacterium tuberculosis H37Rv, Candida albicans, and Gram-positive/Gram-negative bacterial panels would establish the compound's antimicrobial activity profile within this documented active subseries [2].

Quote Request

Request a Quote for 1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.